Zafirlukast Impurity G
Description
Significance of Impurity Profiling in Pharmaceutical Research and Development
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance. rjpdft.com This process is integral throughout the drug development lifecycle, from the initial synthesis to the final formulation. globalpharmatek.com Its significance lies in several key areas:
Ensuring Patient Safety: The primary driver for impurity profiling is to safeguard patient health. Some impurities can be toxic, even at very low levels, and their presence must be strictly controlled. veeprho.com
Maintaining Drug Efficacy: Impurities can potentially alter the stability and bioavailability of the API, thereby affecting its therapeutic effectiveness. pharmaffiliates.com
Process Optimization: By understanding the types and origins of impurities, manufacturers can refine the synthesis and purification processes to minimize their formation. globalpharmatek.com
Regulatory Compliance: Global regulatory bodies have established stringent guidelines for the control of impurities in pharmaceuticals. pharmaffiliates.com
A harmonized approach to regulating pharmaceutical impurities is crucial for global drug development and trade. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in establishing these standards. pharmaffiliates.comfda.gov Key regulatory bodies and their guidelines include:
International Council for Harmonisation (ICH): The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the reporting, identification, and qualification of impurities. pharmaffiliates.comnih.gov These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. pharmaffiliates.com
U.S. Food and Drug Administration (FDA): The FDA aligns with the ICH guidelines and has also issued its own guidance documents for industry, including specific recommendations for Abbreviated New Drug Applications (ANDAs). nih.govpharmuni.com
European Medicines Agency (EMA): The EMA also adheres to the ICH guidelines and has been proactive in addressing specific impurity concerns, such as genotoxic impurities. europeanpharmaceuticalreview.comtheanalyticalscientist.com
These regulatory frameworks underscore the global consensus on the critical need for comprehensive impurity control. europeanpharmaceuticalreview.comtheanalyticalscientist.com
The detection and analysis of impurities, especially those present at low levels, present significant analytical challenges. researchgate.net These challenges include:
Low Concentration Levels: Impurities often exist in trace amounts, requiring highly sensitive analytical methods for their detection and quantification. researchgate.netintertek.com
Structural Similarity: Many process-related impurities have structures that are very similar to the API, making their separation and distinct identification difficult. hakon-art.com
Matrix Effects: The presence of the API and other excipients in a drug formulation can interfere with the analysis of impurities. scispace.com
Lack of Reference Standards: For novel or unknown impurities, the absence of a pure reference standard can hinder accurate quantification. nih.gov
Overcoming these challenges often necessitates the use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net
Overview of Zafirlukast (B1683622) and its Impurity Profile in Academic Literature
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors, used in the chronic treatment of asthma. nih.gov Its chemical name is cyclopentyl {3-[2-methoxy-4-(o-tolylsulfonylcarbamoyl)benzyl]-1-methyl-1H-indol-5-yl}carbamate. wikipedia.org The synthesis and development of Zafirlukast, like any other API, can lead to the formation of various impurities. researchgate.netresearchgate.net
Academic literature has documented the presence of several impurities in Zafirlukast, with studies focusing on their identification, characterization, and synthesis. researchgate.netresearchgate.netresearchgate.net These impurities can arise from the starting materials, intermediates, or by-products of the manufacturing process, as well as from the degradation of the drug substance itself. researchgate.netresearchgate.net
The impurities found in Zafirlukast can be broadly categorized into two main types:
Process-Related Impurities: These are substances that are formed during the manufacturing process. researchgate.netresearchgate.net They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. researchgate.netresearchgate.netdphen1.com Several process-related impurities of Zafirlukast have been identified and synthesized for use as reference standards in quality control. researchgate.netresearchgate.net
Degradation Products: These impurities are formed when the drug substance degrades over time due to factors such as light, heat, or humidity. dphen1.com Stability-indicating analytical methods are developed to separate and quantify these degradation products to ensure the drug's stability and shelf-life. researchgate.netoup.com
Among the various impurities of Zafirlukast, Impurity G holds particular academic interest. Research has been conducted to synthesize and characterize this specific impurity. researchgate.net The investigation of Impurity G is important for several reasons:
Understanding Formation Pathways: Studying the structure and synthesis of Impurity G provides insights into the potential side reactions that can occur during the manufacturing of Zafirlukast. researchgate.net This knowledge is crucial for optimizing the synthetic route to minimize its formation.
Developing Analytical Methods: The availability of a well-characterized standard of Impurity G is essential for the development and validation of analytical methods to detect and quantify its presence in the final drug product. clearsynth.com
Ensuring Product Quality: By having a thorough understanding of all potential impurities, including Impurity G, pharmaceutical manufacturers can establish robust quality control measures to ensure the purity and safety of Zafirlukast.
Detailed research has led to the independent synthesis of Zafirlukast Impurity G, allowing for its comprehensive characterization. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H48N4O5 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[4-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C37H48N4O5/c1-40-24-27(32-23-29(19-20-33(32)40)39-37(44)46-31-15-9-10-16-31)21-25-17-18-26(22-34(25)45-2)35(42)41(30-13-7-4-8-14-30)36(43)38-28-11-5-3-6-12-28/h17-20,22-24,28,30-31H,3-16,21H2,1-2H3,(H,38,43)(H,39,44) |
InChI Key |
CWKLFIMFYPWVSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6)OC |
Origin of Product |
United States |
Origin and Formation Mechanisms of Zafirlukast Impurity G
Elucidation of Synthetic Pathways Contributing to Zafirlukast (B1683622) Impurity G Formation
The formation of Zafirlukast Impurity G is intrinsically linked to the synthetic strategy employed for zafirlukast, particularly the amide bond formation step.
The primary precursor to this compound is a key intermediate in the zafirlukast synthesis, namely 4-((5-((cyclopentyloxy)carbonylamino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid (referred to as compound 8 in several synthetic schemes). acs.org This carboxylic acid intermediate is intended to be coupled with o-toluenesulfonamide (B73098) to yield zafirlukast. However, under certain reaction conditions, it can be diverted to form Impurity G.
The other key reactant that contributes to the structure of Impurity G is cyclohexyl amine , which is not a part of the intended zafirlukast structure but can be introduced into the reaction mixture. google.com
The generation of this compound is a direct consequence of the reagents used to facilitate the amide bond formation between the carboxylic acid intermediate and the sulfonamide.
The final step in the synthesis of zafirlukast often involves the use of a coupling agent to form the amide bond. N,N'-Dicyclohexylcarbodiimide (DCC) is a commonly used reagent for this purpose, often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) . acs.org It is the reaction of the carboxylic acid intermediate with DCC and the subsequent introduction of cyclohexyl amine that leads to the formation of Impurity G. google.com
| Reagent | Role in Zafirlukast Synthesis | Role in Impurity G Formation |
|---|---|---|
| 4-((5-((cyclopentyloxy)carbonylamino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid (Compound 8) | Carboxylic acid precursor to zafirlukast | Primary precursor for the main scaffold of Impurity G |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid | Activates the carboxylic acid, which then reacts with cyclohexyl amine instead of the intended sulfonamide |
| 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst | Catalyzes the formation of the reactive intermediate |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Scavenges the acid formed during the reaction |
| Cyclohexyl amine | Not applicable | Reacts with the activated carboxylic acid to form an amide, and further reacts to form the dicyclohexylurea moiety |
The formation of this compound can be rationalized through the following mechanistic steps:
Activation of the Carboxylic Acid: The carboxylic acid intermediate (compound 8 ) reacts with DCC to form a highly reactive O-acylisourea intermediate. This is the standard first step in a DCC-mediated coupling reaction.
Nucleophilic Attack by Cyclohexyl Amine: Instead of the intended o-toluenesulfonamide, cyclohexyl amine acts as a nucleophile and attacks the activated carboxylic acid intermediate. This results in the formation of an amide bond between the carboxylic acid and cyclohexyl amine.
Formation of the Dicyclohexylurea Moiety: A second molecule of cyclohexyl amine then reacts with the remaining portion of the DCC-adduct, leading to the formation of the N,N'-dicyclohexylurea derivative that is characteristic of Impurity G. The presence of DMAP catalyzes this process.
This side reaction competes with the main reaction leading to zafirlukast, and its occurrence is dependent on the reaction conditions and the presence of cyclohexyl amine.
Proposed Reaction Mechanisms for this compound Generation During Synthesis
Investigation of Zafirlukast Degradation Pathways Relevant to Impurity G Formation (if applicable as a degradation product)
Based on available scientific literature, this compound has been identified as a process-related impurity and not a degradation product.
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions such as heat, light, humidity, acid, base, and oxidation. researchgate.net Numerous forced degradation studies have been performed on zafirlukast to identify its potential degradation products.
These studies have shown that zafirlukast is susceptible to degradation under oxidative and acidic conditions. nih.gov Under oxidative stress, a major degradation product is formed, which is suggested to be an N-oxide impurity. nih.gov Acid hydrolysis also leads to the formation of a minor unknown degradation product. nih.gov However, in the comprehensive degradation profiles established through these studies, this compound has not been reported as a degradation product. This strongly indicates that Impurity G is exclusively formed during the synthesis process and does not arise from the degradation of the final zafirlukast drug substance.
| Stress Condition | Observation | Formation of Impurity G Reported |
|---|---|---|
| Oxidative (e.g., H2O2) | Formation of a major unknown degradation peak (likely N-oxide) | No |
| Acidic (e.g., HCl) | Formation of a small unknown degradation peak | No |
| Alkaline/Basic (e.g., NaOH) | No significant degradation observed | No |
| Thermal | No significant degradation observed | No |
| Photolytic | No significant degradation observed | No |
Forced Degradation Studies of Zafirlukast Leading to Impurity Formation
Hydrolytic Degradation Mechanisms and Potential for Impurity G
Forced degradation studies have been conducted to understand the stability of Zafirlukast under various stress conditions. Under hydrolytic conditions, Zafirlukast shows susceptibility to degradation, particularly in acidic and alkaline environments.
In acidic conditions, such as in the presence of 0.5 N HCl, degradation of Zafirlukast has been observed. However, the primary degradation products are typically related to the hydrolysis of the more labile functional groups within the Zafirlukast molecule. There is no direct evidence to suggest that the conditions of acid hydrolysis promote the specific rearrangement required to form this compound from the parent Zafirlukast molecule. The N-acylurea structure of Impurity G is generally stable and its formation from Zafirlukast via hydrolysis is not a documented degradation pathway.
Similarly, under alkaline conditions (e.g., 0.5 N NaOH), Zafirlukast also undergoes degradation. Studies have investigated the kinetics of this alkaline hydrolysis, indicating a clear degradation pathway. researchgate.net However, the identified degradation products are distinct from Impurity G. The chemical environment of alkaline hydrolysis does not favor the formation of the N-acylurea structure from Zafirlukast.
Oxidative Degradation Mechanisms and Potential for Impurity G
Zafirlukast has been shown to be susceptible to oxidative degradation. Forced degradation studies using oxidizing agents like hydrogen peroxide have resulted in the formation of degradation products. The primary oxidative degradation product is often suggested to be an N-oxide impurity. Other potential products include hydroxylated metabolites. nih.gov
The mechanisms of oxidative degradation typically involve the reaction of electron-rich centers in the molecule with the oxidizing agent. While these reactions can be complex, there is no scientific literature to support the formation of this compound under oxidative stress. The specific chemical transformation required to create the N-acylurea structure of Impurity G from Zafirlukast is not a known outcome of oxidative reactions.
Thermal and Photolytic Degradation Assessment
In contrast to its susceptibility to hydrolytic and oxidative stress, Zafirlukast demonstrates significant stability under thermal and photolytic conditions.
Thermal Stability: When subjected to thermal stress, for instance at 60°C for seven days, Zafirlukast does not show significant degradation. This indicates a high degree of thermal stability for the molecule.
Photolytic Stability: Similarly, exposure to light, as per the conditions specified in ICH guideline Q1B, does not lead to notable degradation of Zafirlukast.
Given the stability of Zafirlukast under these conditions, the formation of this compound through thermal or photolytic degradation is considered highly unlikely.
The following table summarizes the degradation behavior of Zafirlukast under various stress conditions.
| Stress Condition | Observation | Potential for Impurity G Formation |
| Acid Hydrolysis | Degradation observed | Not a known pathway |
| Alkaline Hydrolysis | Degradation observed | Not a known pathway |
| Oxidation | Degradation observed | Not a known pathway |
| Thermal | Stable | Highly Unlikely |
| Photolytic | Stable | Highly Unlikely |
Theoretical Considerations on Degradation Kinetics and Impurity G Generation
The study of degradation kinetics provides valuable insights into the rate at which a drug substance breaks down under specific conditions. For Zafirlukast, kinetic studies have been performed, particularly for its degradation in alkaline solutions.
One study investigating the alkaline hydrolysis of Zafirlukast found that the degradation follows a specific kinetic model, allowing for the determination of the rate of degradation under these conditions. researchgate.net However, as established, this degradation does not lead to the formation of Impurity G.
There is a lack of specific, publicly available kinetic data for the degradation of Zafirlukast under acidic and oxidative conditions that would allow for a quantitative assessment of the rate of formation of any potential impurities. It is important to reiterate that even in these conditions, the formation of Impurity G is not a reported outcome. The generation of this compound is mechanistically tied to the synthesis process and not to the degradation of the final drug molecule. Therefore, kinetic studies on Zafirlukast degradation focus on the formation of its actual degradation products, not Impurity G.
The table below presents a summary of the known kinetic data for Zafirlukast degradation.
| Degradation Condition | Kinetic Data Availability | Relevance to Impurity G Generation |
| Alkaline Hydrolysis | Kinetic studies have been conducted. researchgate.net | Not relevant; Impurity G is not formed. |
| Acid Hydrolysis | Limited specific kinetic data available. | Not relevant; Impurity G is not formed. |
| Oxidative Degradation | Limited specific kinetic data available. | Not relevant; Impurity G is not formed. |
Advanced Analytical Methodologies for the Detection and Quantification of Zafirlukast Impurity G
Chromatographic Techniques for Separation and Quantification of Zafirlukast (B1683622) Impurity G
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in pharmaceutical analysis for separating and quantifying impurities. The development of a stability-indicating HPLC method is crucial for resolving Zafirlukast from its potential impurities, including Impurity G, and any degradants that may form under various stress conditions.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a successful HPLC method for Zafirlukast Impurity G hinges on the systematic optimization of several key chromatographic parameters to achieve the desired resolution, sensitivity, and analysis time.
The choice of stationary phase is a critical first step in HPLC method development, as it dictates the primary mode of interaction between the analytes and the column. For the separation of Zafirlukast and its impurities, reversed-phase columns are predominantly employed.
Both octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) stationary phases have been utilized in methods for Zafirlukast analysis. C18 columns, with their longer alkyl chains, generally offer greater hydrophobicity and can provide higher retention for non-polar analytes. Conversely, C8 columns have shorter carbon chains, which can result in shorter retention times and sometimes improved peak shapes by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) surface.
In a specific high-throughput reverse-phase liquid chromatographic (RP-LC) method developed for the quantification of Zafirlukast and its related impurities, a Zorbax SB C8 column (50 × 2.1 mm, 1.8 µm) was found to provide good selectivity and better peak shapes for the impurities. Other studies have also employed C18 columns, such as a Symmetry Shield RP18, for the analysis of Zafirlukast. The selection between C8 and C18 often depends on the specific impurity profile and the desired chromatographic performance.
Table 1: Comparison of Stationary Phases for Zafirlukast Impurity Analysis
| Stationary Phase | Typical Dimensions | Particle Size | Advantages for this compound Analysis |
|---|---|---|---|
| C8 (Octylsilane) | 50 x 2.1 mm | 1.8 µm | Provides good selectivity, better peak shapes, and allows for shorter run times. |
| C18 (Octadecylsilane) | 150 x 4.6 mm | 5 µm | Offers higher retention for non-polar compounds, which can be beneficial for separating closely eluting impurities. |
The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, plays a pivotal role in controlling the retention and selectivity of the separation. For Zafirlukast and its impurities, a common mobile phase consists of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724).
A linear gradient elution is typically employed to ensure the separation of all impurities within a reasonable timeframe. An exemplary gradient program for a high-throughput RP-LC method starts with a lower concentration of the organic modifier (acetonitrile) and gradually increases it to elute the more retained components.
A successfully developed gradient program is as follows:
Mobile Phase A: 20 mM ammonium formate with pH adjusted to 4.4 with formic acid.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-8 min: 30% to 75% B
8-10 min: Hold at 75% B
10-11 min: 75% to 30% B
This gradient allows for the effective separation of Zafirlukast and its five known impurities.
Table 2: Optimized Gradient Elution Program for this compound
| Time (minutes) | % Mobile Phase A (20 mM Ammonium Formate, pH 4.4) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0 | 70 | 30 |
| 8 | 25 | 75 |
| 10 | 25 | 75 |
The resolution of certain critical impurity pairs in the analysis of Zafirlukast, particularly positional isomers, has been found to be highly sensitive to the pH of the aqueous component of the mobile phase. Research has shown that optimal resolution for these critical pairs is achieved at a pH of 4.4. researchgate.net Adjusting the pH of the 20 mM ammonium formate buffer to 4.4 with formic acid not only improves resolution but also leads to sharper peaks compared to using ammonium acetate. researchgate.net A deviation of as little as 0.2 pH units can significantly impact the resolution, highlighting the importance of precise pH control for the robustness of the method. researchgate.net
Temperature also influences chromatographic separation by affecting mobile phase viscosity and analyte retention. For the analysis of Zafirlukast and its impurities, a column temperature of 40°C has been found to be optimal when used in conjunction with the specified mobile phase and gradient conditions. researchgate.net While small variations in temperature may not have as dramatic an effect as pH changes, maintaining a consistent and elevated temperature can improve peak efficiency and reproducibility. researchgate.net
Table 3: Influence of pH and Temperature on Resolution
| Parameter | Optimized Value | Effect on Separation of this compound |
|---|---|---|
| pH of Mobile Phase A | 4.4 | Critical for the resolution of positional isomers; provides sharper peaks and optimal separation. |
| Column Temperature | 40°C | Improves peak shape and ensures reproducible retention times. |
In the context of pharmaceutical quality control, high-throughput analysis is highly desirable to increase sample throughput and efficiency. Rapid Resolution Liquid Chromatography (RRLC) achieves this by utilizing columns with smaller internal diameters and packed with sub-2-µm particles.
A high-throughput RP-LC method for Zafirlukast and its impurities has been successfully developed using a short (50 mm) column with a 1.8 µm particle size. researchgate.net This approach significantly reduces the analysis time while maintaining adequate separation of all known impurities. The combination of a short column, small particle size, and an optimized gradient elution allows for a complete analysis in a relatively short run-time, making it suitable for routine quality control environments. researchgate.net
Preparative Chromatography for Isolation of this compound
Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for isolating sufficient quantities of specific impurities, such as this compound, for the purpose of structural elucidation and characterization. The principles of preparative HPLC involve scaling up an analytical method to handle larger sample loads.
The process typically begins with the development of a robust analytical HPLC method that provides good resolution of the target impurity. This analytical method is then scaled up by increasing the column diameter, flow rate, and injection volume while maintaining the same stationary phase chemistry and mobile phase composition. The goal is to maximize the throughput and yield of the purified impurity without compromising its purity.
While specific preparative HPLC parameters for this compound are not extensively detailed in publicly available literature, a general approach would involve using a C8 or C18 column with a larger internal diameter (e.g., 20 mm or more) and a correspondingly higher flow rate. The mobile phase composition and gradient profile would be adapted from the optimized analytical method to ensure the desired separation is maintained at the preparative scale. The fractions containing the purified Impurity G are collected, and the solvent is subsequently removed to yield the isolated compound. This isolated impurity can then be used as a reference standard for future analytical work and for toxicological studies if required.
Table 4: Representative Parameters for Scaling Up to Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC (Scaled-up) |
|---|---|---|
| Column | Zorbax SB C8, 50 x 2.1 mm, 1.8 µm | C8, e.g., 150 x 20 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.4 | 20 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | ~25-30 mL/min (proportionally scaled) |
| Gradient Program | As per analytical method | Proportional time adjustments to maintain gradient slope |
| Detection | UV at 240 nm | UV at 240 nm |
Compound Names
| Abbreviation/Name | Chemical Name |
| Zafirlukast | N-(3-((3-(2-methoxy-4-(((2-methylphenyl)sulfonyl)carbamoyl)phenyl)methyl)-1-methyl-1H-indol-5-yl)carbamoyl)cyclopentyl) carbamic acid |
| This compound | [Structure and name not publicly specified, referred to as Impurity G in literature] |
| Acetonitrile | Ethane-1-nitrile |
| Ammonium formate | Formic acid, ammonium salt |
| Formic acid | Methanoic acid |
| Ammonium acetate | Acetic acid, ammonium salt |
Spectroscopic and Spectrometric Detection and Characterization Methods
Advanced analytical methodologies are crucial for the detection, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs). For this compound, a combination of spectroscopic and spectrometric techniques, often coupled with liquid chromatography, provides the necessary specificity and sensitivity.
Ultraviolet-Visible (UV-Vis) Detection in LC-based Methods
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed detection method in liquid chromatography (LC) for the analysis of pharmaceutical compounds and their impurities. This technique relies on the principle that molecules containing chromophores, or light-absorbing functional groups, will absorb light at specific wavelengths in the UV-Vis spectrum. When integrated with LC systems, a UV-Vis detector measures the absorbance of the eluent as it exits the chromatographic column, allowing for the detection and quantification of separated components.
For the analysis of Zafirlukast and its related impurities, including Impurity G, UV detection is a standard and robust approach. nih.gov High-performance liquid chromatography (HPLC) methods often utilize UV detectors set at a specific wavelength to monitor the separation process. researchgate.net A common wavelength used for the detection of Zafirlukast and its impurities is 225 nm. nih.govresearchgate.net At this wavelength, the compounds exhibit significant absorbance, enabling sensitive detection. The selection of an appropriate wavelength is critical to ensure that all components of interest, including the parent drug and its impurities, are detected with adequate sensitivity. The specificity of the LC method, achieved through the separation of individual compounds, combined with the sensitivity of UV-Vis detection, makes this a powerful tool for routine quality control and stability studies. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of pharmaceutical impurities. It provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through fragmentation analysis.
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a fundamental method for identifying low-level impurities in drug substances. ijprajournal.com This hyphenated technique combines the high-resolution separation capabilities of LC with the sensitive and specific detection afforded by MS. ijprajournal.com In the context of Zafirlukast, LC-MS analysis is instrumental in determining the molecular weights of unknown impurities detected during HPLC analysis. researchgate.net For Impurity G, LC-MS would provide the initial and critical data point of its molecular weight, which is essential for proposing a potential chemical structure. The technique is highly valued for its ability to detect and provide molecular weight information for impurities present at very low levels, often in the range of 0.05% to 0.15%. researchgate.net
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements. This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula. For an unknown impurity like ZafirlukTast Impurity G, obtaining an exact mass through HRMS is a crucial step in its characterization. The high mass accuracy helps to narrow down the possible molecular formulas, thereby providing strong evidence for the proposed structure. This level of detail is often required by regulatory authorities to ensure the comprehensive characterization of impurities in pharmaceutical products.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions are then mass-analyzed, producing a tandem mass spectrum.
This fragmentation spectrum provides a "fingerprint" of the molecule, revealing information about its substructures. wvu.edu By interpreting the fragmentation pathways, chemists can piece together the structure of the impurity. For this compound, MS/MS analysis would be used to confirm the connectivity of atoms and the arrangement of functional groups within the molecule, providing definitive structural elucidation. The detailed structural insights gained from MS/MS are critical for understanding how the impurity is formed and for confirming its identity.
Validation of Analytical Methods for this compound Quantification
Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. europa.eu For the quantification of this compound, method validation is a regulatory requirement to ensure the quality, reliability, and consistency of the analytical data. jddtonline.info The validation process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ich.org The key parameters evaluated during method validation for an impurity quantification method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. jddtonline.infoyoutube.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, and degradation products. ich.org For this compound, this is typically demonstrated by spiking the drug substance with the impurity and showing that it is well-separated from other peaks in the chromatogram. europa.eu
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ich.org This is assessed by analyzing a series of solutions with different concentrations of Impurity G and plotting the response versus concentration. The correlation coefficient, y-intercept, and slope of the regression line are evaluated.
Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org For impurity quantification, the range typically covers from the reporting threshold to 120% of the specification limit. europa.eu
Accuracy is the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by analyzing samples with known concentrations of Impurity G (e.g., by spiking the drug substance) and comparing the measured concentration to the actual concentration. Accuracy is usually assessed at a minimum of three concentration levels covering the specified range.
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For impurity methods, the LOQ is a critical parameter.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu
The table below summarizes the typical validation parameters and their acceptance criteria for an impurity quantification method.
Table 1: Summary of Analytical Method Validation Parameters for Impurity Quantification
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. | The impurity peak is well-resolved from the API and other impurity peaks. |
| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Concentration interval where the method is accurate, precise, and linear. | From LOQ to 120% of the impurity specification limit. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the known amount of spiked impurity. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; RSD ≤ 10% at this concentration. |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | No significant impact on results; system suitability parameters are met. |
Specificity and Selectivity Studies in the Presence of Zafirlukast and Other Impurities
Specificity is a critical parameter in analytical method validation, ensuring that the analytical signal is solely attributable to the analyte of interest, in this case, this compound. In the context of pharmaceutical analysis, this involves demonstrating that the method can unequivocally assess the impurity in the presence of other components that are expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.
For this compound, specificity studies would typically involve the analysis of a range of samples, including:
A solution containing only this compound.
A solution containing Zafirlukast.
A mixture of Zafirlukast and all its known impurities, including Impurity G.
Placebo formulations.
Forced degradation samples of Zafirlukast.
The selectivity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatograms of the potentially interfering substances. Peak purity analysis, often performed using a photodiode array (PDA) detector, is also a key component of specificity studies, confirming that the chromatographic peak of Impurity G is spectrally homogeneous.
Linearity and Range Determination for Impurity G
Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, the analytical range is typically established from the limit of quantification (LOQ) to approximately 120% of the specification limit for that impurity.
To determine linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. Key parameters evaluated include the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value of ≥ 0.99 is generally considered indicative of good linearity.
Table 1: Representative Linearity Data for this compound | Concentration Level | Concentration (µg/mL) | Peak Area | | :--- | :--- | :--- | | 1 | 0.05 | 1250 | | 2 | 0.10 | 2480 | | 3 | 0.25 | 6300 | | 4 | 0.50 | 12650 | | 5 | 0.75 | 18800 | | 6 | 1.00 | 25100 | | Regression Analysis | | Correlation Coefficient (r) | 0.9998 | | Coefficient of Determination (r²) | 0.9996 | | Slope | 25050 | | Y-Intercept | 150 |
Limits of Detection (LOD) and Quantification (LOQ) for this compound
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For this compound, the LOD and LOQ are typically determined using one of the following methods:
Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the impurity with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Table 2: Typical LOD and LOQ Values for this compound
| Parameter | Method | Typical Value (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | 0.015 |
| LOQ | Signal-to-Noise (10:1) | 0.05 |
Precision and Accuracy Assessments (Repeatability and Intermediate Precision)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples of this compound at the same concentration on the same day, with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): This is evaluated by repeating the analysis on different days, with different analysts, and on different equipment to assess the ruggedness of the method.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo or a sample of the drug product with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the added impurity is then calculated.
Table 3: Precision and Accuracy Data for this compound
| Parameter | Level | %RSD | Mean Recovery (%) |
|---|---|---|---|
| Repeatability | 100% | ≤ 2.0% | N/A |
| Intermediate Precision | 100% | ≤ 3.0% | N/A |
| Accuracy | 50% | N/A | 98.0 - 102.0 |
| 100% | N/A | 98.0 - 102.0 |
Robustness and System Suitability Testing
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for this compound, these variations might include:
pH of the mobile phase.
Composition of the mobile phase.
Column temperature.
Flow rate.
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. Typical system suitability parameters for the analysis of this compound would include resolution between Impurity G and other components, theoretical plates, tailing factor, and the precision of replicate injections of a standard solution.
Solution and Mobile Phase Stability for Impurity G Analysis
The stability of this compound in the analytical solution and the stability of the mobile phase are evaluated to ensure that the results obtained are accurate and reliable over the duration of the analysis. Sample solutions are typically stored under specified conditions (e.g., room temperature, refrigerated) and analyzed at various time points. The results are compared to those of a freshly prepared solution. Similarly, the mobile phase is stored and used over a defined period to ensure that its composition and chromatographic performance remain consistent.
Stability-Indicating Method Development for this compound
A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation and concurrently measure the formation of degradation products. To develop such a method for Zafirlukast, forced degradation studies are performed. These studies involve subjecting Zafirlukast to various stress conditions, such as:
Acid hydrolysis
Base hydrolysis
Oxidation
Thermal stress
Photolytic stress
The resulting degradation products are then analyzed using the developed analytical method. The method is considered stability-indicating if it can separate this compound from the API, other known impurities, and all the degradation products formed under these stress conditions. Peak purity analysis of the this compound peak in the chromatograms of the stressed samples is essential to confirm that no degradation products are co-eluting. The development of a stability-indicating method is crucial for the reliable monitoring of the stability of Zafirlukast drug substance and drug products over their shelf life.
Table of Compounds
| Compound Name |
|---|
| Zafirlukast |
Structural Elucidation and Characterization of Zafirlukast Impurity G
Impurity Profiling and Control Strategies for Zafirlukast Impurity G
Regulatory Guidelines and Thresholds for Impurities in Pharmaceutical Substances
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. knorspharma.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity control. knorspharma.com Adherence to these standards is mandatory for gaining and maintaining marketing authorization for pharmaceutical products. knorspharma.com
International Council for Harmonisation (ICH) Guidelines Q3A and Q3B on Impurities
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities. uspnf.compharmabeej.com Specifically, ICH Q3A(R2) addresses impurities in new drug substances, while ICH Q3B(R2) pertains to impurities in new drug products. pharmabeej.comich.org These guidelines offer a framework for the reporting, identification, and qualification of impurities based on scientific principles and safety considerations. pharmabeej.com
ICH Q3A(R2) focuses on impurities that may arise during the manufacturing process and storage of a new drug substance. ich.org It establishes thresholds for reporting, identifying, and qualifying these impurities. ich.org ICH Q3B(R2) complements this by providing guidance on degradation products that may form in the drug product during its shelf life or as a result of interaction between the drug substance and excipients. pharmabeej.comeuropa.eu
The core principle of these guidelines is to set thresholds that trigger specific actions by the manufacturer. who.int These thresholds are based on the maximum daily dose of the drug substance. pharmabeej.com
Reporting and Qualification Thresholds for Zafirlukast (B1683622) Impurity G
The specific reporting and qualification thresholds for Zafirlukast Impurity G are determined by the maximum daily dose of Zafirlukast. These thresholds, as defined by ICH guidelines, dictate the level at which an impurity must be reported, identified, and qualified. uspnf.com
Reporting Threshold : The level at which an impurity must be reported. uspnf.comgmpinsiders.com Any impurity peak observed above this threshold must be recorded. who.int
Identification Threshold : The level above which an impurity's structure must be determined. uspnf.com
Qualification Threshold : The level above which an impurity must be assessed for its biological safety. uspnf.com If an impurity is present above this threshold, toxicological studies may be required to justify its presence. who.int
The following table illustrates the general ICH thresholds for impurities based on the maximum daily dose.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
TDI: Total Daily Intake
For Zafirlukast, the specific thresholds for Impurity G would be calculated based on its approved maximum daily dose, and any level exceeding the qualification threshold would necessitate a comprehensive safety assessment. europa.eu
Strategies for Controlling this compound in Manufacturing Processes
Effective control of this compound is essential for ensuring the quality and safety of the final drug product. This involves a multi-faceted approach encompassing process optimization, purification techniques, and the use of reference standards. researchgate.net
Process Optimization to Minimize Impurity G Formation
A key strategy for controlling impurities is to understand their formation pathways and optimize the manufacturing process to minimize their generation. researchgate.net In the synthesis of Zafirlukast, several process-related impurities have been identified, with their formation often linked to specific reaction conditions. researchgate.net
For instance, the formation of certain impurities in the Zafirlukast synthesis can be attributed to the coupling reaction conditions. researchgate.net By carefully controlling parameters such as reagents, temperature, and reaction time, the formation of undesired byproducts like Impurity G can be significantly reduced. researchgate.net Research into the synthesis of Zafirlukast has led to the development of improved and scalable processes that minimize impurity content. acgpubs.org
Purification Techniques for Removal of this compound
Even with an optimized synthesis process, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are crucial for removing this compound to acceptable levels. researchgate.net
Common purification methods in pharmaceutical manufacturing include:
Chromatography : Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are powerful tools for separating impurities from the active pharmaceutical ingredient (API). researchgate.netbiomedres.us Reverse-phase HPLC methods have been specifically developed to separate Zafirlukast from its related impurities. researchgate.netoup.com
Crystallization : Recrystallization is a widely used technique to purify solid compounds. By dissolving the crude product in a suitable solvent and allowing it to crystallize, impurities can be left behind in the solution. oup.com
Extraction : Liquid-liquid extraction can be employed to selectively remove impurities based on their differential solubility in immiscible solvents. nih.gov
The choice of purification technique depends on the physicochemical properties of Zafirlukast and Impurity G.
Role of Reference Standards of Impurity G in Quality Control
Reference standards are highly purified compounds that serve as a benchmark for identity, purity, and quality in pharmaceutical analysis. pharmamirror.com A reference standard for this compound is indispensable for several quality control functions: pharmiweb.com
Identification : By comparing the retention time or other analytical characteristics of an unknown peak in a sample chromatogram to that of the Impurity G reference standard, its presence can be confirmed.
Quantification : The reference standard is used to create a calibration curve, which allows for the accurate determination of the concentration of Impurity G in a sample. pharmiweb.com
Method Validation : Analytical methods used for impurity testing must be validated to ensure they are accurate, precise, and reliable. knorspharma.com The Impurity G reference standard is essential for this validation process. knorspharma.com
The availability of a well-characterized reference standard for this compound is therefore a prerequisite for robust quality control and regulatory compliance. synzeal.com
Monitoring of this compound in Drug Substance Batches
Consistent monitoring of this compound across different batches of the drug substance is essential for maintaining product quality and process consistency. This involves routine testing of release batches and comprehensive stability studies to understand the impurity's behavior over time.
Routine quality control (QC) analysis is performed on every batch of Zafirlukast drug substance to ensure that the level of Impurity G, along with other specified and unspecified impurities, is below a pre-defined acceptance criterion. oup.com This testing confirms that the manufacturing process is well-controlled and consistently produces an API of the required purity.
High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the quantification of Zafirlukast and its impurities. researchgate.netbiomedres.usrroij.com Specifically, stability-indicating reverse-phase HPLC (RP-HPLC) methods are developed and validated for this purpose. oup.comnih.gov These methods are designed to separate Impurity G from Zafirlukast and all other potential impurities, ensuring accurate measurement. oup.com
Key features of a typical RP-HPLC method for Zafirlukast impurity profiling include:
Column: A C8 or C18 stationary phase, such as a Zorbax SB C8, provides effective separation. oup.com
Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) is common. oup.comresearchgate.netnih.gov
Detection: Ultraviolet (UV) detection is typically employed, often at a wavelength around 225 nm or 240 nm, where both Zafirlukast and its impurities exhibit adequate absorbance. oup.comnih.govresearchgate.net
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. fda.gov The specification for an individual impurity like Impurity G is set based on regulatory thresholds. According to ICH Q3A guidelines, for a drug substance with a maximum daily dose of less than 2g, the identification threshold for an impurity is 0.10%, and the qualification threshold is 0.15%. slideshare.netfda.gov Therefore, the acceptance criterion for Impurity G is typically set at not more than (NMT) 0.15%.
| Batch Number | This compound (% Area) | Total Impurities (% Area) | Status |
|---|---|---|---|
| ZAF-DS-25001 | 0.07 | 0.21 | Pass |
| ZAF-DS-25002 | 0.09 | 0.25 | Pass |
| ZAF-DS-25003 | 0.08 | 0.23 | Pass |
| ZAF-DS-25004 | 0.11 | 0.28 | Pass |
| ZAF-DS-25005 | 0.09 | 0.26 | Pass |
| Specification: this compound ≤ 0.15%; Total Impurities ≤ 1.0% |
Stability studies are crucial for determining the retest period and appropriate storage conditions for the Zafirlukast drug substance. edaegypt.gov.eg During these studies, batches of the API are stored under controlled conditions as defined by ICH guidelines, and the levels of impurities, including Impurity G, are monitored at specific time intervals. oup.com A validated, stability-indicating analytical method, the same as that used for routine QC, is essential for this evaluation. researchgate.net
The studies are typically conducted under both long-term and accelerated storage conditions:
Long-Term Stability: Samples are stored at 25°C ± 2°C and 60% RH ± 5% RH.
Accelerated Stability: Samples are stored at 40°C ± 2°C and 75% RH ± 5% RH.
Forced degradation studies, involving exposure to acid, base, oxidation, heat, and light, are also performed to demonstrate that the analytical method can effectively separate Zafirlukast from any potential degradation products, thus proving its stability-indicating nature. oup.com The data gathered from these stability studies show whether Impurity G increases over time or remains stable. Any significant increase would necessitate further investigation and could impact the assigned shelf life of the drug substance. The results must demonstrate that Impurity G remains within the established specification limits throughout the proposed retest period. edaegypt.gov.eg
| Time Point (Months) | This compound (% Area) | |
|---|---|---|
| Long-Term (25°C/60% RH) | Accelerated (40°C/75% RH) | |
| Initial | 0.07 | 0.07 |
| 3 | 0.07 | 0.08 |
| 6 | 0.08 | 0.10 |
| 12 | 0.08 | Not Applicable |
| 24 | 0.09 | Not Applicable |
| Specification Limit: ≤ 0.15% |
Future Research Perspectives on Zafirlukast Impurity G
Development of More Sensitive and Rapid Analytical Methods for Impurity G
The detection and quantification of pharmaceutical impurities at trace levels are paramount for drug safety and regulatory compliance. rroij.com While current high-performance liquid chromatography (HPLC) methods are effective for monitoring zafirlukast (B1683622) and its known impurities, future research aims to develop analytical techniques with significantly enhanced sensitivity and speed. researchgate.netresearchgate.net The evolution from conventional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) represents a significant step forward. biomedres.us These technologies utilize columns with smaller particle sizes (sub-2 µm), which provide superior resolution and much shorter run times, enabling high-throughput analysis. researchgate.net
Further advancements are anticipated through the hyphenation of these advanced chromatographic systems with sophisticated spectrometric detectors. biomedres.us The use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, can offer unparalleled sensitivity and specificity. biomedres.us These techniques not only allow for the detection of Impurity G at minute levels but also facilitate its structural confirmation, which is crucial for unidentified or novel impurities. biomedres.us Additionally, exploring orthogonal separation techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) could provide alternative selectivity for complex impurity profiles, ensuring that no related substances are overlooked. biomedres.usmdpi.com
| Feature | Current Methods (e.g., RP-HPLC) | Future/Advanced Methods (e.g., UPLC-HRMS) |
| Speed | Longer analysis times | Rapid, high-throughput analysis |
| Sensitivity | Adequate for routine QC | Significantly lower limits of detection (LOD) and quantification (LOQ) |
| Resolution | Good separation of known impurities | Superior peak resolution, capable of separating closely related isomers |
| Data Richness | Primarily quantitative data (UV signal) | Quantitative and qualitative data (accurate mass, fragmentation patterns) |
| Application | Routine quality control, stability studies | Comprehensive impurity profiling, structural elucidation, real-time monitoring |
Advanced Computational Chemistry Approaches for Predicting Impurity G Formation and Stability
Computational chemistry and in silico modeling are emerging as powerful tools in pharmaceutical development to predict and understand the formation of impurities. rsc.org Future research will likely leverage these approaches to proactively manage Zafirlukast Impurity G. By employing quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can model the reaction pathways of zafirlukast synthesis. This allows for the identification of potential side reactions and transition states that could lead to the formation of Impurity G, providing insights into the thermodynamic and kinetic favorability of its genesis.
Furthermore, predictive models based on Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms can be developed. rsc.org By training these models with extensive datasets from various synthetic conditions—including temperature, pH, catalysts, and solvents—it may become possible to predict the probability and rate of Impurity G formation without conducting extensive laboratory experiments. rsc.org Such predictive power would enable the proactive optimization of manufacturing processes. These computational tools can also be used to assess the stability of Impurity G, predicting its potential degradation pathways and identifying conditions under which it is most likely to form or degrade, which is vital for setting appropriate storage and handling conditions.
Research into Alternative Synthetic Routes of Zafirlukast with Reduced Impurity G Formation
The most effective strategy for controlling an impurity is to prevent its formation during synthesis. Research into alternative synthetic routes for zafirlukast that inherently minimize the generation of Impurity G is a critical future perspective. Studies have detailed various synthetic processes for zafirlukast, and each step presents an opportunity for impurity formation. researchgate.netnih.gov Since Impurity G is a process-related impurity, its formation is directly linked to the specific reagents, intermediates, and conditions used in the manufacturing process. researchgate.net
Future investigations could focus on developing novel synthetic strategies that avoid the specific chemical transformations responsible for generating Impurity G. This may involve:
Green Chemistry Principles: Utilizing more selective and efficient catalysts that favor the desired reaction pathway over side reactions. acs.org
Novel Intermediates: Designing the synthesis around different key intermediates that are less prone to forming Impurity G.
Process Parameter Optimization: Systematically exploring the impact of reaction conditions (e.g., temperature, solvent, reagent stoichiometry) to define a design space where the formation of Impurity G is negligible. For example, one synthetic route for zafirlukast involves the coupling of an indole (B1671886) acid intermediate with a sulfonamide. acs.org By modifying the coupling agents or reaction conditions, the formation of related impurities could potentially be suppressed. acs.org
Comprehensive Impurity Profiling Studies of Zafirlukast to Identify All Potential Related Substances
Regulatory bodies require a thorough understanding of a drug's impurity profile to ensure its safety and efficacy. rroij.comresearchgate.net While several process-related impurities of zafirlukast have been identified and characterized, future research must aim for a truly comprehensive impurity profile that includes not only Impurity G but all other potential related substances. researchgate.netresearchgate.net This involves a multi-faceted approach combining analytical chemistry and stress testing.
Forced degradation studies, where zafirlukast is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light), are essential to identify potential degradation products that could form during storage. researchgate.net The resulting degradants must be separated and structurally elucidated using advanced hyphenated techniques like LC-MS/MS and LC-NMR. By creating a complete map of all possible process-related impurities and degradation products, a more robust and specific analytical method can be developed for routine quality control. This comprehensive profile serves as a crucial reference for assessing the stability of the drug substance and for validating the manufacturing process's consistency over time.
Development of Automated or High-Throughput Platforms for Impurity Analysis of this compound
To meet the demands of modern pharmaceutical manufacturing and quality control, there is a growing need for analytical methods that are not only sensitive and rapid but also automated. Future research will focus on developing automated and high-throughput platforms for the analysis of this compound. Such systems can significantly reduce analysis time, minimize human error, and allow for more frequent testing. chromatographyonline.com
One promising area is the integration of online or at-line liquid chromatography systems directly into the manufacturing process. chromatographyonline.com These Process Analytical Technology (PAT) tools can provide real-time data on the formation of Impurity G during synthesis, enabling immediate process adjustments to maintain quality. An automated platform could involve robotic sample preparation, followed by injection into a UPLC system for rapid analysis. chromatographyonline.com This approach would be invaluable for process development, optimization, and routine quality assurance, ensuring that every batch of zafirlukast meets the stringent purity requirements.
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Zafirlukast Impurity G in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for impurity profiling. Validation parameters—including specificity, linearity, accuracy, and precision—should adhere to ICH Q2(R2) guidelines. For instance, spiking studies with known impurities (e.g., Impurity G) can confirm method specificity by demonstrating resolution from the parent compound and other degradation products . Stability-indicating methods are critical, as stressed samples (e.g., under thermal, oxidative, or hydrolytic conditions) help confirm robustness .
Q. How can researchers establish the structural identity of this compound?
Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Comparative analysis with synthetic reference standards is essential. For novel impurities, preparative chromatography can isolate sufficient quantities for NMR analysis. Documentation should include spectral data (e.g., -NMR, -NMR) and fragmentation patterns from HRMS to confirm molecular formulas .
Q. What in vitro models are suitable for studying the biological relevance of this compound?
Methodological Answer: Renal mesangial cell cultures treated with advanced glycation end-products (AGEs) are a validated model for studying diabetic nephropathy. Researchers can dose cells with Zafirlukast and its impurity to compare effects on inflammatory cytokines (e.g., MCP-1), reactive oxygen species (ROS), and apoptosis. Dose-response experiments (e.g., 2.5–100 μM) should include controls for AGEs-induced oxidative stress .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved in preclinical studies?
Methodological Answer: Contradictions often arise from variability in impurity concentrations or experimental conditions. Researchers should:
- Replicate studies using standardized impurity batches (≥95% purity) .
- Conduct dose-ranging experiments to establish concentration-dependent effects.
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) to confirm findings. Cross-referencing with transcriptomic data (e.g., RNA-seq of treated mycobacterial cultures) can clarify mechanisms, such as Lsr2-DNA binding inhibition .
Q. What strategies are effective in elucidating the interaction between this compound and biological targets like Lsr2?
Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity () between Impurity G and Lsr2. Competitive assays with fluorescent DNA probes (e.g., ethidium bromide displacement) validate inhibition of DNA-protein interactions. In mycobacterial models, transcriptional profiling (RT-qPCR) of Lsr2-regulated genes (e.g., espR, hspX) post-treatment provides in vivo relevance .
Q. How can researchers differentiate between impurity-induced artifacts and genuine pharmacological effects in cell-based assays?
Methodological Answer:
- Include impurity-only controls at concentrations equivalent to those in parent drug treatments.
- Assess cytotoxicity via assays like MTT or lactate dehydrogenase (LDH) release to rule out nonspecific cell death .
- Use CRISPR-Cas9 knockout models (e.g., CysLTR1-deficient cells) to isolate impurity effects from parent drug pathways .
Methodological Best Practices
Q. What statistical approaches are optimal for analyzing dose-response relationships involving this compound?
Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. For multi-parametric endpoints (e.g., ROS + cytokine levels), multivariate analysis of variance (MANOVA) reduces type I errors. Researchers should report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .
Q. How should researchers design studies to assess the long-term stability of Zafirlukast formulations containing Impurity G?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines can predict degradation pathways. Forced degradation (e.g., photolytic stress via ICH Q1B) identifies conditions where Impurity G forms. Pairing these with real-time stability data ensures robust impurity control strategies .
Data Interpretation and Reporting
Q. How can researchers contextualize impurity toxicity findings within regulatory frameworks?
Methodological Answer:
Q. What criteria should guide the inclusion of this compound data in publication supplementary materials?
Methodological Answer: Include raw chromatographic data, spectral validation (NMR, MS), and detailed protocols for impurity synthesis. For cell-based studies, provide full dose-response curves and statistical analysis outputs. Ensure datasets are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) by depositing in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
